(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid
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Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Scientific Research Applications
Enzyme-Activated Surfactants for Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a category to which (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid belongs, are utilized as surfactants for carbon nanotubes. They are part of a novel approach where these surfactants are converted into enzymatically activated forms that create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, demonstrating a significant advancement in nanomaterials research (Cousins et al., 2009).
Stereoselective Synthesis of Amino Acids
The compound is integral in the stereoselective synthesis of amino acids, serving as a building block in modern medicinal chemistry and industrial product manufacturing. It is utilized in systems biocatalysis approaches for the synthesis of specific amino acids, demonstrating its critical role in the production of chiral building blocks of life (Hernández et al., 2017).
Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues
The compound plays a crucial role in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These oligomers, varying from one to eight units in length, are synthesized efficiently through solid-phase synthesis, showcasing the compound's utility in creating complex molecular structures (Gregar & Gervay-Hague, 2004).
Production of Enantiomerically Pure Hydroxycarboxylic Acids
In biotechnology and bioengineering, the compound is used in methods for producing enantiomerically pure hydroxycarboxylic acids. This application is significant in the development of microbial polyester polyhydroxyalkanoates (PHAs) for the efficient production of (R)-(-)-3-hydroxyalkanoic acids, demonstrating its potential in green chemistry and environmental sustainability (Lee, Lee, & Wang, 1999).
Fluorescent Indicators for Cytosolic Calcium
The compound contributes to the synthesis of fluorescent indicators for cytosolic calcium measurement, enabling significant advancements in biological and medical research. These indicators are crucial for studying cellular processes and signal transduction pathways, highlighting the compound's role in enhancing our understanding of cellular functions (Minta, Kao, & Tsien, 1989).
Mechanism of Action
Target of Action
It’s known that fmoc (fluoren-9-ylmethoxy carbonyl) group is commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Fmoc amino acid derivatives are typically used as building blocks in peptide synthesis . They are stable at room temperature and have a long shelf-life . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions when no longer needed.
Pharmacokinetics
It’s known that fmoc amino acid derivatives are stable crystalline solids at room temperature .
Action Environment
It’s known that fmoc amino acid derivatives are stable at room temperature and have a long shelf-life , suggesting that they may be relatively resistant to environmental changes.
Properties
IUPAC Name |
(2R)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10,12H2,(H,22,25)(H,23,24)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSKJCGILKSAFL-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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